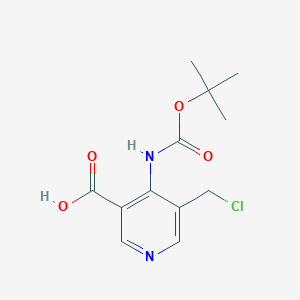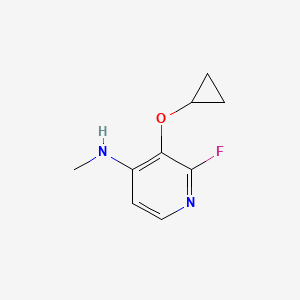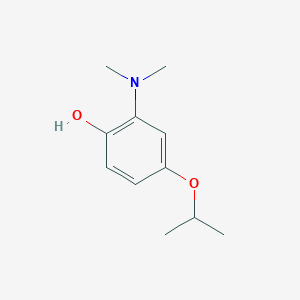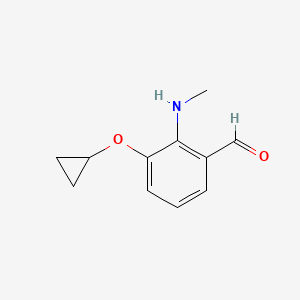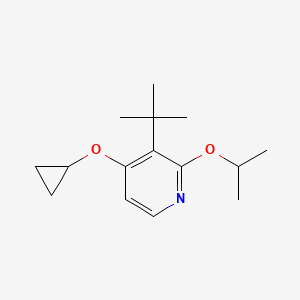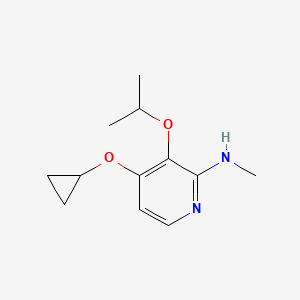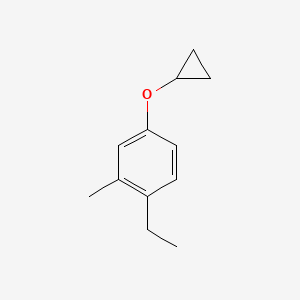
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene typically involves multiple steps, including the introduction of tert-butoxy, cyclopropoxy, and isopropoxy groups to the benzene ring. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Formation of tert-butoxybenzene: This can be achieved by reacting benzene with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of cyclopropoxy group: This step involves the reaction of tert-butoxybenzene with cyclopropyl bromide in the presence of a base such as sodium hydride.
Introduction of isopropoxy group: Finally, the compound is reacted with isopropyl bromide in the presence of a base to introduce the isopropoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy, cyclopropoxy, or isopropoxy groups are replaced by other functional groups. Common reagents for these reactions include halides and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene can be compared with other similar compounds, such as:
2-Tert-butoxy-4-cyclopropoxy-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which can affect its reactivity and applications.
2-Tert-butoxy-4-cyclopropoxy-1-ethoxybenzene: This compound has an ethoxy group instead of an isopropoxy group, leading to differences in its chemical properties and uses.
2-Tert-butoxy-4-cyclopropoxy-1-propoxybenzene: This compound has a propoxy group instead of an isopropoxy group, which can influence its behavior in chemical reactions and applications.
Eigenschaften
Molekularformel |
C16H24O3 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-11(2)17-14-9-8-13(18-12-6-7-12)10-15(14)19-16(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI-Schlüssel |
LXUNVYLCMQYHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


